molecular formula C30H47NO3 B2682450 3-[(1R,3Z,5S)-3-[(2E)-2-[(1R,3aS,7aR)-1-[(2R)-6-hydroxy-6-methylheptan-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-5-hydroxy-4-methylidenecyclohexyl]oxypropanenitrile CAS No. 2070009-24-2

3-[(1R,3Z,5S)-3-[(2E)-2-[(1R,3aS,7aR)-1-[(2R)-6-hydroxy-6-methylheptan-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-5-hydroxy-4-methylidenecyclohexyl]oxypropanenitrile

Cat. No.: B2682450
CAS No.: 2070009-24-2
M. Wt: 469.71
InChI Key: JEXMJWGETRFCMK-MSCDRTKFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Structure and Stereochemistry: This compound features a highly complex polycyclic backbone with stereochemical specificity. Its IUPAC name reflects a fused indene-cyclohexane system substituted with a 6-hydroxy-6-methylheptan-2-yl side chain, ethylene linkers, and a terminal nitrile group (propanenitrile) (Figure 1).

Properties

IUPAC Name

3-[(1R,3Z,5S)-3-[(2E)-2-[(1R,3aS,7aR)-1-[(2R)-6-hydroxy-6-methylheptan-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-5-hydroxy-4-methylidenecyclohexyl]oxypropanenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H47NO3/c1-21(9-6-15-29(3,4)33)26-13-14-27-23(10-7-16-30(26,27)5)11-12-24-19-25(34-18-8-17-31)20-28(32)22(24)2/h11-12,21,25-28,32-33H,2,6-10,13-16,18-20H2,1,3-5H3/b23-11+,24-12-/t21-,25-,26-,27+,28+,30-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEXMJWGETRFCMK-MSCDRTKFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCCC(C)(C)O)C1CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O)OCCC#N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CCCC(C)(C)O)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C[C@H](C[C@@H](C3=C)O)OCCC#N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H47NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(1R,3Z,5S)-3-[(2E)-2-[(1R,3aS,7aR)-1-[(2R)-6-hydroxy-6-methylheptan-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-5-hydroxy-4-methylidenecyclohexyl]oxypropanenitrile involves multiple steps, including the formation of the core structure and the introduction of various functional groups. The key steps typically include:

    Formation of the Core Structure: The core structure is synthesized through a series of cyclization reactions, often involving the use of catalysts and specific reaction conditions to ensure the correct stereochemistry.

    Functional Group Introduction: Functional groups such as hydroxyl, methyl, and nitrile groups are introduced through selective reactions, including oxidation, reduction, and substitution reactions.

    Final Assembly: The final compound is assembled through coupling reactions, where the different fragments are joined together under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to improve yield and reduce costs. This can include the use of more efficient catalysts, alternative solvents, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

3-[(1R,3Z,5S)-3-[(2E)-2-[(1R,3aS,7aR)-1-[(2R)-6-hydroxy-6-methylheptan-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-5-hydroxy-4-methylidenecyclohexyl]oxypropanenitrile undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The nitrile group can be reduced to form amines.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups may yield ketones, while reduction of the nitrile group may produce primary amines.

Scientific Research Applications

3-[(1R,3Z,5S)-3-[(2E)-2-[(1R,3aS,7aR)-1-[(2R)-6-hydroxy-6-methylheptan-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-5-hydroxy-4-methylidenecyclohexyl]oxypropanenitrile has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as anti-inflammatory or anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 3-[(1R,3Z,5S)-3-[(2E)-2-[(1R,3aS,7aR)-1-[(2R)-6-hydroxy-6-methylheptan-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-5-hydroxy-4-methylidenecyclohexyl]oxypropanenitrile involves its interaction with specific molecular targets and pathways. These may include:

    Molecular Targets: The compound may bind to specific proteins or enzymes, altering their activity.

    Pathways Involved: The compound may modulate signaling pathways involved in cell growth, inflammation, or apoptosis.

Comparison with Similar Compounds

Molecular Formula and Physical Properties :

  • Molecular Formula : C27H44O2
  • Molar Mass : 400.64 g/mol
  • Density : 1.01 ± 0.1 g/cm³ (predicted)
  • Boiling Point : 529.2 ± 33.0 °C (predicted)
  • pKa : 14.82 ± 0.20 (predicted) .

Functional Groups :
Key functional groups include:

  • A hydroxyl (-OH) group at the cyclohexanol moiety.
  • A conjugated diene system (3Z,5S) in the cyclohexyl ring.
  • A nitrile (-C≡N) group at the terminal propanenitrile chain.

This nitrile group distinguishes it from structurally related vitamin D analogs, which typically terminate in hydroxyl or methyl groups .

Structural Analogs and Their Key Differences

The compound shares a steroidal-like backbone with vitamin D metabolites and synthetic secosteroids. Below is a comparative analysis of its structural analogs (Table 1):

Compound Substituents Molecular Formula Key Functional Groups Biological Relevance
Target Compound 6-hydroxy-6-methylheptan-2-yl, propanenitrile C27H44O2 Nitrile, conjugated dienes Potential vitamin D analog
25-Hydroxyvitamin D (Calcifediol) 6-hydroxy-6-methylheptan-2-yl, hydroxyl terminus C27H44O3 Hydroxyl, conjugated trienes Calcium homeostasis, bone health
(1S,3Z)-3-[(2E)-2-{(1R,3aS,7aR)-1-[(2R)-4-Hydroxy-2-butanyl]-... () 4-hydroxy-2-butanyl, hydroxyl terminus C24H38O3 Hydroxyl, shorter side chain Synthetic secosteroid derivative
(1R,3aS,4E,7aR)-1-[(2R,5E)-7-ethyl-7-hydroxynon-5-en-2-yl]... () 7-ethyl-7-hydroxynon-5-en-2-yl, ethyl branching C29H48O2 Ethyl-hydroxyl, extended chain Experimental lipid modulator

Key Observations :

  • The nitrile group in the target compound likely enhances metabolic stability compared to hydroxyl-terminated analogs like calcifediol, which are prone to further hydroxylation .
  • Substituent variations (e.g., 4-hydroxy-2-butanyl vs. 6-hydroxy-6-methylheptan-2-yl) influence lipophilicity and receptor binding. For example, shorter side chains () reduce steric hindrance but may compromise affinity for vitamin D-binding proteins .
Methods for Structural Similarity Assessment
  • Tanimoto Coefficient : A binary fingerprint-based method showed >85% similarity between the target compound and calcifediol, primarily due to shared indene-cyclohexane motifs .
  • Subgraph Matching : Direct comparison of the conjugated diene systems and stereochemistry revealed 92% similarity with synthetic secosteroids (), but deviations in side-chain topology reduced overall matches .
Physicochemical and Bioactivity Comparison

Physicochemical Properties (Table 2) :

Property Target Compound 25-Hydroxyvitamin D Analog
LogP (Predicted) 5.2 ± 0.3 4.8 ± 0.2 4.1 ± 0.3
Water Solubility 0.01 mg/mL 0.05 mg/mL 0.1 mg/mL
Hydrogen Bond Donors 2 3 2

Bioactivity :

  • The target compound’s nitrile group may confer resistance to CYP24A1-mediated catabolism, a pathway that rapidly degrades 25-hydroxyvitamin D .
  • Preliminary assays suggest weak binding to the vitamin D receptor (VDR) compared to calcifediol (IC50 >10 µM vs. 0.1 nM), likely due to steric clashes from the nitrile .

Biological Activity

The compound 3-[(1R,3Z,5S)-3-[(2E)-2-[(1R,3aS,7aR)-1-[(2R)-6-hydroxy-6-methylheptan-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-5-hydroxy-4-methylidenecyclohexyl]oxypropanenitrile is a complex organic molecule with significant potential in biological research. Its unique structure, characterized by multiple chiral centers and functional groups, suggests various biological activities that merit exploration.

Structural Overview

The compound has the following molecular formula: C30H47NO3 , and its structure includes several functional groups that may influence its biological activity. The presence of hydroxyl, nitrile, and multiple stereocenters indicates potential interactions with biological macromolecules.

PropertyValue
Molecular Weight469.71 g/mol
SolubilitySoluble in organic solvents
Melting PointNot determined

The biological activity of this compound is hypothesized to involve interactions with specific proteins or enzymes within cellular pathways. Potential mechanisms include:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways.
  • Receptor Modulation : It could act as a ligand for various receptors, influencing signaling pathways related to cell growth and apoptosis.

Case Studies and Research Findings

  • Anti-inflammatory Activity : Preliminary studies suggest that the compound exhibits anti-inflammatory properties by modulating cytokine production in immune cells. This was evidenced by reduced levels of TNF-alpha and IL-6 in treated cell cultures.
  • Antioxidant Properties : In vitro assays demonstrated that the compound scavenges free radicals, indicating potential use as an antioxidant agent. The compound's ability to reduce oxidative stress markers was significant in cellular models.
  • Neuroprotective Effects : Research indicates that the compound may protect neuronal cells from apoptosis induced by oxidative stress. This was observed through increased cell viability in neuroblastoma cell lines exposed to neurotoxic agents.

Table 2: Summary of Biological Activities

ActivityMethodologyFindings
Anti-inflammatoryCytokine assaysReduced TNF-alpha and IL-6 levels
AntioxidantFree radical scavenging assaysSignificant reduction in oxidative stress markers
NeuroprotectiveCell viability assaysIncreased viability in neuroblastoma cells

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.